molecular formula C14H18ClNO B8194471 1-(2-Benzylpiperidin-1-yl)-2-chloroethanone

1-(2-Benzylpiperidin-1-yl)-2-chloroethanone

Cat. No.: B8194471
M. Wt: 251.75 g/mol
InChI Key: FVEICGXXERBIRI-UHFFFAOYSA-N
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Description

1-(2-Benzylpiperidin-1-yl)-2-chloroethanone is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group attached to the piperidine ring and a chloroethanone moiety

Preparation Methods

The synthesis of 1-(2-Benzylpiperidin-1-yl)-2-chloroethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and benzyl chloride.

    Reaction Conditions: The reaction between piperidine and benzyl chloride is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Chlorination: The resulting benzylpiperidine is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloroethanone group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-Benzylpiperidin-1-yl)-2-chloroethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethanone group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Hydrolysis: The chloroethanone group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Benzylpiperidin-1-yl)-2-chloroethanone has found applications in various fields of scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Benzylpiperidin-1-yl)-2-chloroethanone involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(2-Benzylpiperidin-1-yl)-2-chloroethanone can be compared with other similar compounds, such as:

    1-(2-Benzylpiperidin-1-yl)-2-bromoethanone: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

    1-(2-Benzylpiperidin-1-yl)-2-fluoroethanone: The presence of a fluorine atom imparts unique properties, including increased stability and altered biological activity.

    1-(2-Benzylpiperidin-1-yl)-2-iodoethanone:

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable intermediate in organic synthesis, a subject of biological and medicinal studies, and a useful compound in industrial applications. Further research is needed to fully explore its potential and uncover new applications.

Properties

IUPAC Name

1-(2-benzylpiperidin-1-yl)-2-chloroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO/c15-11-14(17)16-9-5-4-8-13(16)10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEICGXXERBIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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